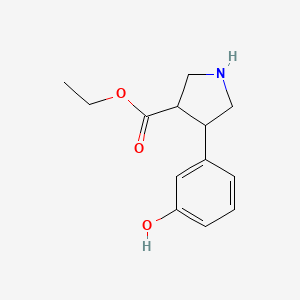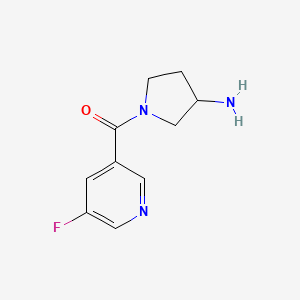![molecular formula C14H26N2O B1488528 1-[4-(Aminométhyl)pipéridin-1-yl]-3-cyclopentylpropan-1-one CAS No. 1282929-64-9](/img/structure/B1488528.png)
1-[4-(Aminométhyl)pipéridin-1-yl]-3-cyclopentylpropan-1-one
Vue d'ensemble
Description
1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one is a useful research compound. Its molecular formula is C14H26N2O and its molecular weight is 238.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuropharmacologie
Les dérivés de la pipéridine sont bien connus pour leurs propriétés neuropharmacologiques. Ils peuvent servir de blocs de construction pour les médicaments ciblant le système nerveux central (SNC). Ce composé particulier pourrait être impliqué dans la synthèse de traitements potentiels pour les maladies neurodégénératives telles que la maladie d’Alzheimer et la maladie de Parkinson en raison de sa capacité à traverser la barrière hémato-encéphalique et à interagir avec les récepteurs neuronaux .
Thérapeutique cardiovasculaire
Le groupe aminométhyle attaché au cycle pipéridine peut être crucial pour le développement de médicaments cardiovasculaires. Il peut servir de précurseur pour des composés qui agissent sur diverses voies impliquées dans les maladies cardiaques, conduisant potentiellement à de nouveaux traitements pour des affections comme l’hypertension artérielle et les arythmies .
Agents antimicrobiens
La recherche sur les dérivés de la pipéridine s’est avérée prometteuse dans le développement de nouveaux agents antimicrobiens. La flexibilité structurale de composés comme le 1-[4-(Aminométhyl)pipéridin-1-yl]-3-cyclopentylpropan-1-one permet la création de molécules capables de lutter contre les souches résistantes de bactéries et d’autres agents pathogènes .
Oncologie
Dans le domaine de l’oncologie, les dérivés de la pipéridine sont explorés pour leur potentiel en tant qu’agents chimiothérapeutiques. La structure du composé pourrait être modifiée pour cibler des cellules cancéreuses spécifiques, minimisant les dommages aux cellules saines et améliorant l’efficacité des traitements contre le cancer .
Analgésiques
La modification des structures de la pipéridine a conduit au développement d’analgésiques. Ce composé pourrait être utilisé pour synthétiser de nouveaux médicaments antidouleur offrant une alternative aux opiacés, réduisant potentiellement le risque de dépendance et d’effets secondaires .
Médicaments anti-inflammatoires
Les dérivés de la pipéridine ont été étudiés pour leurs propriétés anti-inflammatoires. Ce composé, avec ses groupes fonctionnels uniques, pourrait être la clé de la création de médicaments anti-inflammatoires plus efficaces et plus sûrs pour les affections chroniques comme l’arthrite .
Mécanisme D'action
Target of Action
The primary target of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage. By targeting this enzyme, the compound can influence cell proliferation and survival.
Biochemical Pathways
The inhibition of Serine/threonine-protein kinase Chk1 affects the cell cycle control and DNA damage response pathways . Downstream effects may include halted cell cycle progression, induction of apoptosis, and increased sensitivity to DNA-damaging agents.
Result of Action
The molecular and cellular effects of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one action would likely include alterations in cell cycle progression and DNA repair mechanisms due to the inhibition of Serine/threonine-protein kinase Chk1 . These changes could lead to cell death, particularly in cancer cells that rely on Chk1 for survival.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one . For instance, extreme pH or temperature could affect the compound’s stability, while the presence of other molecules could impact its binding to Serine/threonine-protein kinase Chk1.
Analyse Biochimique
Biochemical Properties
1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain piperidine derivatives, which are known to be crucial in drug design and pharmacological applications . The nature of these interactions often involves binding to specific active sites on enzymes or proteins, leading to inhibition or activation of biochemical pathways.
Cellular Effects
The effects of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that piperidine derivatives, including 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one, can affect the activity of various kinases and transcription factors, thereby altering gene expression patterns . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
The molecular mechanism of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites . Additionally, it can bind to DNA or RNA, influencing gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can degrade over time, leading to a decrease in their efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Studies have shown that piperidine derivatives can have threshold effects, where a certain dosage is required to achieve the desired therapeutic outcome . Exceeding this threshold can result in toxic effects, including organ damage and altered physiological functions.
Metabolic Pathways
1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence biochemical pathways . The compound’s effects on metabolic flux and metabolite levels are significant, as they can alter the overall metabolic state of cells.
Transport and Distribution
The transport and distribution of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one within cells and tissues are crucial for its activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one is essential for its function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its activity and function can be influenced by its localization, as it may interact with different biomolecules in various subcellular environments.
Propriétés
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c15-11-13-7-9-16(10-8-13)14(17)6-5-12-3-1-2-4-12/h12-13H,1-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPHRCZGNJYMHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Ethyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1488453.png)





![1-({[2-(2-Hydroxyethoxy)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488467.png)

